molecular formula C16H11ClF2N4O B278864 1-(4-chlorophenyl)-N-(2,4-difluorophenyl)-N-methyl-1H-1,2,4-triazole-3-carboxamide

1-(4-chlorophenyl)-N-(2,4-difluorophenyl)-N-methyl-1H-1,2,4-triazole-3-carboxamide

Cat. No. B278864
M. Wt: 348.73 g/mol
InChI Key: RAFLPEYUPMPUBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-N-(2,4-difluorophenyl)-N-methyl-1H-1,2,4-triazole-3-carboxamide, commonly known as CTZ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTZ is a triazole-based compound that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The exact mechanism of action of CTZ is not fully understood, but it is believed to act through various pathways, including inhibition of the PI3K/Akt/mTOR pathway and activation of the AMPK pathway. CTZ has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell signaling.
Biochemical and Physiological Effects:
CTZ has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inflammation, and cell proliferation. CTZ has also been shown to increase apoptosis and autophagy in cancer cells. Furthermore, CTZ has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

CTZ has several advantages for lab experiments, including its low toxicity and high solubility in water. CTZ is also stable under various conditions, making it suitable for long-term storage. However, CTZ has some limitations, including its limited bioavailability and the need for further optimization of its synthesis method.

Future Directions

There are several future directions for research on CTZ, including optimizing its synthesis method to improve its bioavailability and pharmacokinetic properties. CTZ can also be studied for its potential therapeutic applications in other diseases, such as diabetes and cardiovascular diseases. Furthermore, the mechanism of action of CTZ can be further elucidated to understand its role in various pathways and signaling cascades. Finally, CTZ can be studied for its potential use as a diagnostic tool or as a drug delivery system for other therapeutic agents.
Conclusion:
In conclusion, CTZ is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. CTZ has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions for research. CTZ has several advantages for lab experiments, including its low toxicity and high solubility in water, but also has some limitations that need to be addressed. Further research on CTZ can lead to the development of novel therapies for various diseases and improve our understanding of its mechanism of action.

Synthesis Methods

The synthesis of CTZ involves the reaction of 4-chlorobenzonitrile with 2,4-difluoroaniline to form 4-chloro-N-(2,4-difluorophenyl)benzamide. This intermediate is then reacted with methyl isocyanate to form 1-(4-chlorophenyl)-N-(2,4-difluorophenyl)-N-methyl-1H-1,2,4-triazole-3-carboxamide. The synthesis of CTZ has been optimized through various methods, including microwave-assisted synthesis and solvent-free synthesis.

Scientific Research Applications

CTZ has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. CTZ has been shown to have anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. CTZ has also been studied for its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, CTZ has been shown to have neuroprotective properties by reducing oxidative stress and inflammation in the brain.

properties

Product Name

1-(4-chlorophenyl)-N-(2,4-difluorophenyl)-N-methyl-1H-1,2,4-triazole-3-carboxamide

Molecular Formula

C16H11ClF2N4O

Molecular Weight

348.73 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(2,4-difluorophenyl)-N-methyl-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C16H11ClF2N4O/c1-22(14-7-4-11(18)8-13(14)19)16(24)15-20-9-23(21-15)12-5-2-10(17)3-6-12/h2-9H,1H3

InChI Key

RAFLPEYUPMPUBW-UHFFFAOYSA-N

SMILES

CN(C1=C(C=C(C=C1)F)F)C(=O)C2=NN(C=N2)C3=CC=C(C=C3)Cl

Canonical SMILES

CN(C1=C(C=C(C=C1)F)F)C(=O)C2=NN(C=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.